molecular formula C8H9N3O3 B14282766 3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate CAS No. 126685-93-6

3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate

Cat. No.: B14282766
CAS No.: 126685-93-6
M. Wt: 195.18 g/mol
InChI Key: WBOUINZGMYOWOD-UHFFFAOYSA-N
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Description

3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate is a chemical compound characterized by its unique structure, which includes a diazonium group, a pyrrolidinone ring, and a butenolide moiety. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate typically involves the reaction of a pyrrolidinone derivative with a diazonium salt. One common method includes the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids to afford 2-(2-oxopyrrolidin-1-yl)acetamides . This intermediate can then be further reacted with appropriate reagents to introduce the diazonium group and form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the diazonium group to other functional groups.

    Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate involves its ability to undergo various chemical transformations. The diazonium group is particularly reactive, allowing the compound to participate in a range of reactions. Molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate lies in its combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both the diazonium group and the pyrrolidinone ring makes it a versatile compound for various chemical and biological studies.

Properties

CAS No.

126685-93-6

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2-diazo-1-(2-oxopyrrolidin-1-yl)butane-1,3-dione

InChI

InChI=1S/C8H9N3O3/c1-5(12)7(10-9)8(14)11-4-2-3-6(11)13/h2-4H2,1H3

InChI Key

WBOUINZGMYOWOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=O

Origin of Product

United States

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